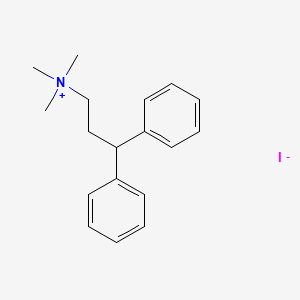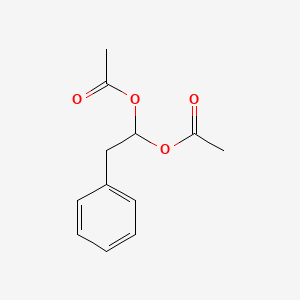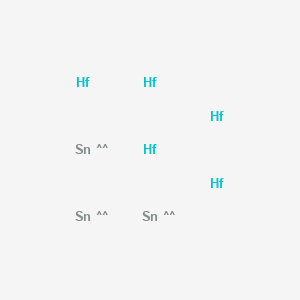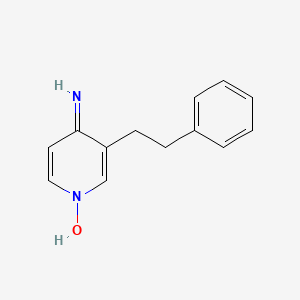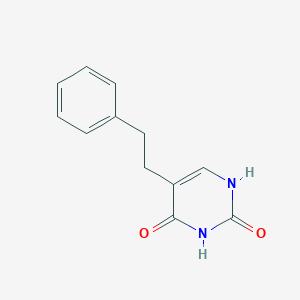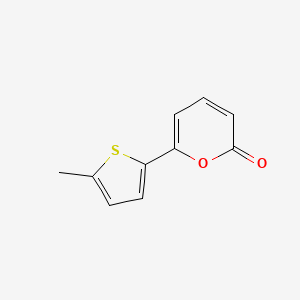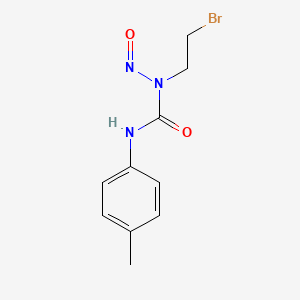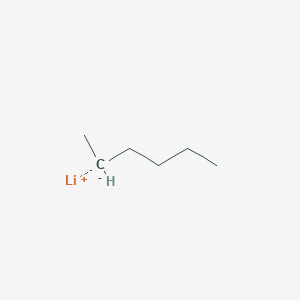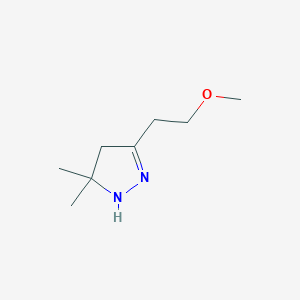
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a 2-methoxyethyl group and two methyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 2-methoxyethyl hydrazine with 3,3-dimethyl-2-butanone under acidic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Reaction Conditions:
Reagents: 2-methoxyethyl hydrazine, 3,3-dimethyl-2-butanone
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: 60-80°C
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, enhancing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids or pyrazole ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The methoxyethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: can be compared with other pyrazole derivatives, such as:
- 3-(2-Hydroxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
- 3-(2-Ethoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
- 3-(2-Chloroethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
Uniqueness
The presence of the methoxyethyl group in This compound imparts unique properties, such as increased lipophilicity and enhanced interaction with biological targets. This makes it a valuable compound for various applications, distinguishing it from other similar pyrazole derivatives.
Properties
CAS No. |
23187-37-3 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-5,5-dimethyl-1,4-dihydropyrazole |
InChI |
InChI=1S/C8H16N2O/c1-8(2)6-7(9-10-8)4-5-11-3/h10H,4-6H2,1-3H3 |
InChI Key |
MYNUNWSZSXLFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NN1)CCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


